4'-Decyloxy-2'-fluoroacetophenone
Overview
Description
4’-Decyloxy-2’-fluoroacetophenone is an organic compound with the molecular formula C18H27FO2 It is a derivative of acetophenone, where the phenyl ring is substituted with a decyloxy group at the para position and a fluorine atom at the ortho position relative to the carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Decyloxy-2’-fluoroacetophenone typically involves the following steps:
Preparation of 2’-fluoroacetophenone: This can be achieved by reacting fluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Decyloxy Group: The decyloxy group can be introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for 4’-Decyloxy-2’-fluoroacetophenone would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4’-Decyloxy-2’-fluoroacetophenone can undergo various types of chemical reactions, including:
Oxidation: The carbonyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4’-Decyloxy-2’-fluoroacetophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4’-Decyloxy-2’-fluoroacetophenone depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The decyloxy group can enhance lipophilicity, improving membrane permeability and bioavailability. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
4’-Methoxy-2’-fluoroacetophenone: Similar structure but with a methoxy group instead of a decyloxy group.
4’-Ethoxy-2’-fluoroacetophenone: Similar structure but with an ethoxy group instead of a decyloxy group.
4’-Propoxy-2’-fluoroacetophenone: Similar structure but with a propoxy group instead of a decyloxy group.
Uniqueness
4’-Decyloxy-2’-fluoroacetophenone is unique due to the presence of the long decyloxy chain, which can significantly influence its physical and chemical properties, such as solubility, melting point, and reactivity. This makes it particularly useful in applications requiring specific hydrophobic or lipophilic characteristics.
Properties
IUPAC Name |
1-(4-decoxy-2-fluorophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FO2/c1-3-4-5-6-7-8-9-10-13-21-16-11-12-17(15(2)20)18(19)14-16/h11-12,14H,3-10,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTCQYRBFYAPGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=CC(=C(C=C1)C(=O)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378790 | |
Record name | 4'-Decyloxy-2'-fluoroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203066-87-9 | |
Record name | 1-[4-(Decyloxy)-2-fluorophenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=203066-87-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Decyloxy-2'-fluoroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethanone, 1-[4-(decyloxy)-2-fluorophenyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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